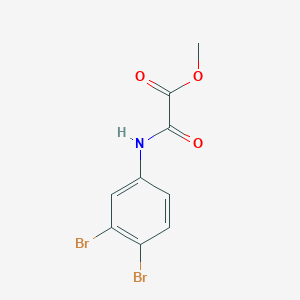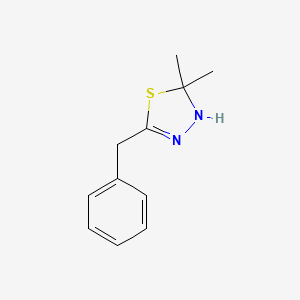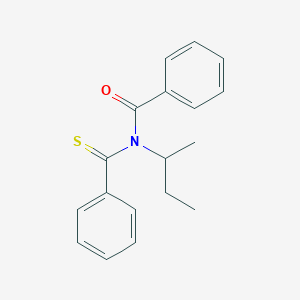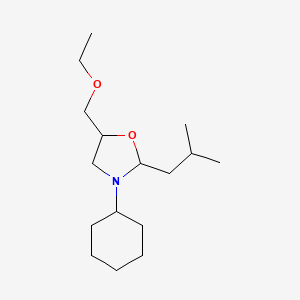
3,5-Dichlorophenyl prop-1-en-1-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichlorophenyl prop-1-en-1-ylcarbamate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a dichlorophenyl group attached to a prop-1-en-1-ylcarbamate moiety, making it a subject of interest in synthetic chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichlorophenyl prop-1-en-1-ylcarbamate typically involves the reaction of 3,5-dichlorophenyl isocyanate with prop-1-en-1-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or toluene, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dichlorophenyl prop-1-en-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Hydroxyl or alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Dichlorophenyl prop-1-en-1-ylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,5-Dichlorophenyl prop-1-en-1-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3,5-Dichlorophenyl)-3-isopropylurea
- 3-(3,5-Dichlorophenyl)propionic acid
- 1-(3,4-Dichlorophenyl)-3-isopropylurea
Uniqueness
3,5-Dichlorophenyl prop-1-en-1-ylcarbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
88310-16-1 |
|---|---|
Molekularformel |
C10H9Cl2NO2 |
Molekulargewicht |
246.09 g/mol |
IUPAC-Name |
(3,5-dichlorophenyl) N-prop-1-enylcarbamate |
InChI |
InChI=1S/C10H9Cl2NO2/c1-2-3-13-10(14)15-9-5-7(11)4-8(12)6-9/h2-6H,1H3,(H,13,14) |
InChI-Schlüssel |
HNHSASDCTPUDMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CNC(=O)OC1=CC(=CC(=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-Oxo-5-(piperidin-1-yl)-1,3-thiazolidin-2-ylidene]acetic acid](/img/structure/B14390876.png)
![Trimethyl[(1-propoxybut-1-en-1-yl)oxy]silane](/img/structure/B14390879.png)
![2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine](/img/structure/B14390892.png)
![(2Z)-2-[(4-Fluorophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14390906.png)
![2-[(2-Chloroprop-2-en-1-yl)(ethyl)amino]ethan-1-ol](/img/structure/B14390914.png)


![Bicyclo[5.2.2]undeca-1,6-diene](/img/structure/B14390929.png)
![6-Phenyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14390930.png)

![2-[(2-Chlorophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14390936.png)

![Bicyclo[8.2.2]tetradec-10-ene](/img/structure/B14390956.png)
